molecular formula C15H14O3 B171947 Methyl 3-(4-methoxyphenyl)benzoate CAS No. 19617-68-6

Methyl 3-(4-methoxyphenyl)benzoate

Cat. No.: B171947
CAS No.: 19617-68-6
M. Wt: 242.27 g/mol
InChI Key: RZVVUWOQDFAFGW-UHFFFAOYSA-N
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Description

“Methyl 3-(4-methoxyphenyl)benzoate” is a chemical compound with the CAS Number: 19617-68-6 . It has a molecular weight of 242.27 . The IUPAC name for this compound is methyl 4’-methoxy [1,1’-biphenyl]-3-carboxylate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a biphenyl group with a methoxy group at the 4’ position and a carboxylate group at the 3 position . The InChI code for this compound is 1S/C15H14O3/c1-17-14-8-6-11(7-9-14)12-4-3-5-13(10-12)15(16)18-2/h3-10H,1-2H3 .


Chemical Reactions Analysis

Esters, such as “this compound”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters . They can be reduced to form alcohols or aldehydes depending on the reducing agent . Esters also react with organometallic compounds to form tertiary alcohols .


Physical and Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 242.27 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Physico-Chemical Properties and Beta-Adrenolytics

Research on derivatives of benzoate compounds has focused on understanding their physico-chemical properties, such as lipophilicity, surface activity, and adsorbability, which are crucial for elucidating the relationship between a compound's structure and its biological activity. This knowledge underpins the development of compounds with potential ultra-short beta-adrenolytic activity, indicating applications in designing cardiovascular drugs (Stankovicová et al., 2014).

Mesomorphic Properties

Another area of interest is the investigation of the mesomorphic properties of laterally substituted derivatives. The study of how the orientations and positions of lateral groups affect molecular packing, geometrical, and thermal parameters could inform the design of materials with specific liquid crystalline behaviors (Alamro et al., 2021).

Photophysical Properties

The synthesis and study of benzoate derivatives with specific substituents have provided insights into their luminescence properties, which could have applications in materials science, particularly in the development of fluorescent materials and probes (Kim et al., 2021).

Insecticidal Activities

Methyl benzoate and its analogs have been evaluated for their insecticidal properties against various pests. The understanding of chemical structure-activity relationships in these compounds could lead to the development of new pest control agents. For example, certain benzoates have shown potential for managing fire ant populations, highlighting an application in pest management (Chen et al., 2018).

Lipase-Catalyzed Esterification

The application of enzyme-catalyzed processes for the synthesis of long-chain alkyl benzoates from methyl benzoates suggests a green chemistry approach to producing esters. This process has implications for the production of high-value chemicals used in various industries, such as cosmetics and pharmaceuticals (Vosmann et al., 2008).

Safety and Hazards

While specific safety and hazard information for “Methyl 3-(4-methoxyphenyl)benzoate” was not found, general safety measures for handling similar chemical compounds include ensuring adequate ventilation, wearing personal protective equipment/face protection, and avoiding contact with skin, eyes, or clothing .

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-8-6-11(7-9-14)12-4-3-5-13(10-12)15(16)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVVUWOQDFAFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358358
Record name methyl 3-(4-methoxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19617-68-6
Record name methyl 3-(4-methoxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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